Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[(4-bromophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKAFQPUUWMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzyl alcohol with methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate under appropriate conditions. The reaction proceeds via an SN2 mechanism, facilitated by a base such as potassium carbonate in a polar solvent like DMF. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit potent anticancer activities. This compound has been evaluated for its effects on various cancer cell lines. In vitro studies using the MTT assay demonstrated significant growth inhibition against pancreatic cancer cells, suggesting its potential as an antiproliferative agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic Cancer | 10 | Inhibition of DNA gyrase |
| Hepatocellular Carcinoma | 15 | Induction of apoptosis |
| Breast Cancer | 12 | Disruption of c-Myc/Max/DNA complex |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Molecular docking studies suggest that it acts as a potent inhibitor of Hepatitis B Virus (HBV) replication. Experimental data confirmed that at a concentration of 10 µM, it significantly inhibited HBV replication in vitro .
Table 2: Antiviral Activity Against HBV
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 30 |
| 5 | 60 |
| 10 | 85 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it inhibits bacterial DNA gyrase, which is crucial for DNA replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Mechanisms : By interfering with the replication process of viruses such as HBV, it reduces viral load and prevents the progression of infection.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- A study involving pancreatic cancer models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to controls.
- Another investigation highlighted its ability to enhance the effectiveness of existing antiviral therapies against HBV, suggesting a synergistic effect when used in combination with nucleoside analogs.
Q & A
Q. Table 1: Synthesis Parameters and Outcomes
| Parameter | Condition/Result | Reference |
|---|---|---|
| Solvent | Methanol/water | |
| Reaction temperature | Room temperature → Reflux | |
| Yield | 68% | |
| Melting point | 190°C |
(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm substituent environments (e.g., methylthio, bromobenzyloxy groups). Chemical shifts for aromatic protons and methylthio groups (~2.5 ppm for SCH) are diagnostic .
- X-ray crystallography : Single-crystal diffraction (monoclinic/triclinic systems) resolves stereochemistry. SHELXTL software refines hydrogen positions via electron density maps .
Q. Table 2: Key Characterization Data
| Technique | Key Findings | Reference |
|---|---|---|
| H-NMR | Aromatic protons (6.8–8.3 ppm), SCH (~2.5 ppm) | |
| X-ray diffraction | Monoclinic (P2/c) or triclinic (P-1) systems |
(Advanced) How can molecular docking studies be designed to predict biological interactions?
Answer:
Protein preparation : Retrieve target receptor (e.g., enzyme active site) from PDB. Optimize hydrogen bonding and protonation states.
Ligand preparation : Generate 3D coordinates of the compound using crystallographic data from Cambridge CCDC (Deposition numbers available in ).
Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to assess binding affinities.
Validation : Compare docking poses with experimental crystallographic data (e.g., hydrogen bond distances <2.5 Å) .
(Advanced) How can discrepancies in crystallographic data between derivatives be resolved?
Answer:
Structural variations (e.g., methoxy vs. hydroxy substituents) lead to differing crystal packing. Strategies include:
Q. Table 3: Crystallographic Comparison of Derivatives
| Derivative Substituent | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Hydroxy | Monoclinic | P2/c | |
| 4-Methoxy | Monoclinic | P2/c | |
| 4-Oxo-1,4-dihydro | Triclinic | P-1 |
(Advanced) How do substituent modifications influence electronic and steric properties?
Answer:
- Electronic effects : The 4-bromobenzyloxy group enhances electron-withdrawing character, affecting quinoline ring reactivity. Compare C-NMR shifts for carbonyl carbons (~165 ppm) in derivatives .
- Steric effects : Methylthio groups at position 2 increase steric bulk, altering molecular docking poses. Molecular mechanics (MMFF94) simulations quantify steric clashes in binding pockets .
Q. Methodological Approach :
Synthesize analogs (e.g., replace bromine with electron-donating groups).
Compare H-NMR aromatic shifts and docking scores to correlate structure-activity relationships.
(Advanced) What strategies validate synthetic purity when spectral data conflict?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
